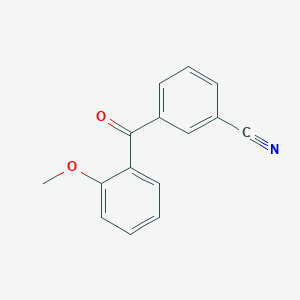

3-Cyano-2'-methoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJNPBKNXWHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577334 | |

| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131117-96-9 | |

| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-methoxybenzoyl)benzonitrile CAS 131117-96-9

An In-Depth Technical Guide to 3-(2-methoxybenzoyl)benzonitrile (CAS 131117-96-9): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2-methoxybenzoyl)benzonitrile, a diaryl ketone of significant interest to researchers in medicinal chemistry and materials science. The document details the molecule's fundamental physicochemical properties, outlines robust and validated synthetic methodologies, predicts its analytical characterization profile, and explores its potential as a versatile chemical scaffold. By grounding theoretical concepts in established chemical principles and providing detailed experimental protocols, this guide serves as an essential resource for scientists engaged in drug discovery and the development of novel organic materials.

Molecular Overview and Physicochemical Properties

3-(2-methoxybenzoyl)benzonitrile, also known as 3-cyano-2'-methoxybenzophenone, possesses a diaryl ketone core structure. This framework is characterized by a benzoyl group substituted with a methoxy (-OCH₃) moiety at the ortho-position of one phenyl ring, and a nitrile (-C≡N) group at the meta-position of the second phenyl ring. The spatial arrangement and electronic properties of these functional groups—the electron-donating methoxy group, the electron-withdrawing nitrile, and the central carbonyl linker—impart a unique chemical reactivity profile, making it a valuable intermediate for further chemical elaboration.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 131117-96-9 | [1] |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| IUPAC Name | 3-(2-methoxybenzoyl)benzonitrile | N/A |

| SMILES | O=C(C1=CC=CC=C1OC)C2=CC=CC(C#N)=C2 | [1] |

| MDL Number | MFCD01311537 |[1] |

Synthesis Methodologies

The synthesis of diaryl ketones like 3-(2-methoxybenzoyl)benzonitrile can be approached through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. Here, we detail two robust and widely applicable synthetic strategies: a modern palladium-catalyzed cross-coupling reaction and a classic electrophilic aromatic substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and exceptional functional group tolerance.[2] For the synthesis of 3-(2-methoxybenzoyl)benzonitrile, this strategy involves the coupling of an arylboronic acid with an appropriate aryl halide or equivalent, catalyzed by a palladium complex. This approach is often preferred for its mild reaction conditions and high yields.[3]

Rationale: This methodology is selected for its reliability and versatility. The use of stable and often commercially available arylboronic acids and aryl halides makes it a highly practical choice. The mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, allowing for rational optimization of reaction parameters such as the ligand, base, and solvent system.

Detailed Experimental Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-cyanophenylboronic acid (1.0 eq.), 2-methoxybenzoyl chloride (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Introduce a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (2.5 eq.), via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is generally complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(2-methoxybenzoyl)benzonitrile.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming aryl ketones via electrophilic aromatic substitution. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Rationale: This one-step approach is direct and atom-economical. For this specific target, the reaction would involve treating anisole (methoxybenzene) with 3-cyanobenzoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich anisole ring. The primary challenge lies in controlling regioselectivity, as acylation can occur at the ortho or para position relative to the activating methoxy group.

Sources

An In-depth Technical Guide to the Synthesis of 3-Cyano-2'-methoxybenzophenone: Precursors and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Cyano-2'-methoxybenzophenone, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the critical precursors, explore the primary synthetic methodologies, and provide detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and self-validating systems for protocol integrity are central to this guide.

Introduction: The Significance of 3-Cyano-2'-methoxybenzophenone

Benzophenone and its derivatives are ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific functionalization of the benzophenone core, as seen in 3-Cyano-2'-methoxybenzophenone, allows for fine-tuning of its pharmacological profile. The cyano and methoxy moieties can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block in the synthesis of complex therapeutic agents. A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for advancing research and development in this area.

Core Precursors: The Building Blocks of Synthesis

The successful synthesis of 3-Cyano-2'-methoxybenzophenone is critically dependent on the quality and reactivity of its precursors. Two primary retrosynthetic disconnections point to two main sets of starting materials, each tailored to a specific synthetic strategy.

The Cyanobenzoyl Moiety: 3-Cyanobenzoyl Chloride

3-Cyanobenzoyl chloride is a key electrophilic precursor, particularly for Friedel-Crafts acylation reactions.[1] Its reactive acyl chloride group readily participates in electrophilic aromatic substitution.[1]

-

Molecular Formula: C₈H₄ClNO

-

Molecular Weight: 165.58 g/mol

-

Appearance: White to off-white crystalline solid

-

Melting Point: 42-44 °C

-

Boiling Point: 125-129 °C at 11 mmHg

Synthesis of 3-Cyanobenzoyl Chloride:

3-Cyanobenzoyl chloride is typically prepared from 3-cyanobenzoic acid. A common and effective method involves the reaction of 3-cyanobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Experimental Protocol: Preparation of 3-Cyanobenzoyl Chloride from 3-Cyanobenzoic Acid [2]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 3-cyanobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 3-5 equivalents) dropwise to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[2]

-

Reaction: Slowly heat the mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction is considered complete when the solution becomes clear and gas evolution (HCl and SO₂) ceases.[2]

-

Work-up and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-cyanobenzoyl chloride can then be purified by fractional vacuum distillation.

The Methoxy-Aryl Moiety: Precursors for Nucleophilic and Cross-Coupling Reactions

The choice of the methoxy-aryl precursor depends on the chosen synthetic route.

-

Anisole (for Friedel-Crafts Acylation): In this electrophilic aromatic substitution, anisole acts as the nucleophile. The methoxy group is an activating, ortho-, para-director.

-

2-Methoxyphenylboronic Acid (for Suzuki-Miyaura Coupling): This organoboron compound is a key partner in palladium-catalyzed cross-coupling reactions.

-

Molecular Formula: C₇H₉BO₃

-

Molecular Weight: 151.96 g/mol

-

Appearance: White to almost white powder or crystal

-

Melting Point: 105-110 °C

-

-

2-Methoxyphenylmagnesium Bromide (for Grignard Reaction): This Grignard reagent provides a potent nucleophilic carbon source. It is typically prepared in situ from 2-bromoanisole and magnesium turnings in an anhydrous ether solvent.[3]

Synthetic Methodologies: A Comparative Analysis

Several synthetic strategies can be employed for the construction of the diaryl ketone core of 3-Cyano-2'-methoxybenzophenone. The choice of method often depends on factors such as substrate availability, functional group tolerance, and desired scale of production.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation is a well-established method for forming aryl ketones through the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] In the synthesis of 3-Cyano-2'-methoxybenzophenone, this involves the reaction of 3-cyanobenzoyl chloride with anisole.

Mechanism: The Lewis acid coordinates to the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. The electron-rich anisole then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the benzophenone product. Due to the activating nature of the methoxy group, acylation occurs primarily at the para position, with some ortho substitution.

Causality in Experimental Design:

-

Stoichiometric Catalyst: A stoichiometric amount of AlCl₃ is often required as it complexes with both the starting anisole and the product ketone.[5]

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst.

-

Exothermic Nature: The reaction is exothermic and requires careful temperature control, often starting at low temperatures (e.g., 0 °C) to prevent side reactions.[6]

Experimental Protocol: Friedel-Crafts Acylation of Anisole with 3-Cyanobenzoyl Chloride [1]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of 3-cyanobenzoyl chloride in the same solvent is added dropwise from the dropping funnel. Following this, anisole is added dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and adding concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with a dilute base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds.[7] For the synthesis of 3-Cyano-2'-methoxybenzophenone, this would typically involve the coupling of 2-methoxyphenylboronic acid with a suitable 3-cyanophenyl halide (e.g., 3-bromobenzonitrile or 3-chlorobenzonitrile).

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-cyanophenyl halide.

-

Transmetalation: The organic group from the 2-methoxyphenylboronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The desired 3-Cyano-2'-methoxybenzophenone is formed, and the palladium(0) catalyst is regenerated.

Causality in Experimental Design:

-

Catalyst and Ligand Choice: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand is crucial for reaction efficiency.[8][9]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.[8]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMA) and an aqueous solution of the base is commonly used.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid and 3-Bromobenzonitrile [8][10]

-

Reaction Setup: To a round-bottom flask, add 3-bromobenzonitrile, 2-methoxyphenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of dimethylacetamide (DMA) and water.

-

Reaction: The mixture is degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and then heated to a temperature typically ranging from 80 to 150 °C, depending on the reactivity of the substrates and the catalyst system. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Grignard Reaction: A Nucleophilic Addition Approach

The Grignard reaction offers another route to benzophenones, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For 3-Cyano-2'-methoxybenzophenone, two main variations are plausible:

-

Reaction of 2-methoxyphenylmagnesium bromide with 3-cyanobenzaldehyde, followed by oxidation of the resulting secondary alcohol.

-

Reaction of a cyanophenyl Grignard reagent with 2-methoxybenzaldehyde, followed by oxidation.

Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an acidic workup to yield an alcohol. A subsequent oxidation step is required to form the ketone.

Causality in Experimental Design:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water, which will quench the reagent.[11] All glassware must be flame-dried, and anhydrous solvents are essential.[11]

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen.

-

Oxidation Step: A suitable oxidizing agent (e.g., PCC, PDC, or Swern oxidation) is needed to convert the intermediate alcohol to the final ketone product.

Experimental Protocol: Grignard Reaction and Subsequent Oxidation [11][12]

Part A: Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromoanisole in the anhydrous ether is added dropwise. The reaction is typically initiated with gentle warming and then proceeds exothermically.

-

Addition of Aldehyde: Once the Grignard reagent has formed, the solution is cooled, and a solution of 3-cyanobenzaldehyde in anhydrous ether is added dropwise.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried and concentrated to yield the crude secondary alcohol.

Part B: Oxidation

-

Reaction Setup: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

-

Oxidant Addition: An oxidizing agent such as pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature until the oxidation is complete.

-

Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated. The final product is purified by column chromatography.

Data Summary and Comparison

| Synthetic Route | Precursors | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 3-Cyanobenzoyl chloride, Anisole | AlCl₃ (Lewis acid) | Anhydrous, 0 °C to RT | Well-established, often high-yielding | Requires stoichiometric Lewis acid, sensitive to moisture, potential for regioisomer formation |

| Suzuki-Miyaura Coupling | 3-Bromobenzonitrile, 2-Methoxyphenylboronic acid | Pd catalyst, Base (e.g., K₂CO₃) | 80-150 °C, inert atmosphere | High functional group tolerance, milder conditions than Friedel-Crafts | Cost of palladium catalyst, requires careful degassing |

| Grignard Reaction | 2-Bromoanisole, 3-Cyanobenzaldehyde | Mg, Oxidizing agent (e.g., PCC) | Anhydrous, inert atmosphere | Readily available starting materials | Multi-step process (Grignard + oxidation), highly sensitive to moisture and air |

Visualizing the Synthetic Pathways

Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation of anisole.

Suzuki-Miyaura Cross-Coupling Pathway

Caption: Suzuki-Miyaura cross-coupling reaction.

Grignard Reaction and Oxidation Pathway

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. escholarship.org [escholarship.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. bohr.winthrop.edu [bohr.winthrop.edu]

- 12. orgsyn.org [orgsyn.org]

A Technical Guide to the Spectroscopic Elucidation of 3-(2-methoxybenzoyl)benzonitrile

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(2-methoxybenzoyl)benzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document will delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural confirmation and purity assessment of the target molecule.

Introduction: The Structural Significance of 3-(2-methoxybenzoyl)benzonitrile

3-(2-methoxybenzoyl)benzonitrile is a diaryl ketone containing a benzonitrile moiety and a methoxy-substituted benzene ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse functionalities it presents. The benzonitrile group can participate in various chemical transformations, while the methoxy group can influence the molecule's electronic properties and conformation. Accurate and unambiguous structural characterization is paramount for any downstream application, making a thorough spectroscopic analysis an indispensable first step.

This guide will provide a detailed exposition of the expected spectroscopic data for 3-(2-methoxybenzoyl)benzonitrile, drawing upon established principles of spectroscopy and comparative data from related structural analogues.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assembly of the molecular framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Environments

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 2-5 mg) of 3-(2-methoxybenzoyl)benzonitrile in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Data Interpretation and Causality:

The ¹H NMR spectrum of 3-(2-methoxybenzoyl)benzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) are influenced by the electronic effects (inductive and resonance) of the substituents on the benzene rings.

-

Methoxy Protons: A sharp singlet is anticipated for the three protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic signals, around δ 3.8-4.0 ppm. This singlet nature arises from the absence of adjacent protons.

-

Aromatic Protons: The seven aromatic protons will appear as a complex series of multiplets in the downfield region (δ 7.0-8.2 ppm). The specific chemical shifts and coupling patterns are dictated by the substitution pattern on each ring.

-

The protons on the 3-cyanobenzoyl ring will be influenced by the electron-withdrawing nature of both the carbonyl and nitrile groups.

-

The protons on the 2-methoxyphenyl ring will be affected by the electron-donating methoxy group and the electron-withdrawing carbonyl group.

-

Expected ¹H NMR Data Summary:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

| Aromatic Protons | 7.0 - 8.2 | Multiplet | 7H |

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is usually required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Causality:

The ¹³C NMR spectrum will provide crucial information about the number of unique carbon environments and their electronic nature.

-

Carbonyl Carbon: A characteristic downfield signal for the ketone carbonyl carbon (C=O) is expected in the range of δ 190-200 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a relatively weak signal in the δ 115-125 ppm region.

-

Aromatic Carbons: The twelve aromatic carbons will give rise to a series of signals between δ 110 and 160 ppm. The chemical shifts will be influenced by the attached substituents. For instance, the carbon atom attached to the methoxy group will be shifted downfield due to the oxygen's electronegativity.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a distinct upfield signal around δ 55-60 ppm.

Expected ¹³C NMR Data Summary:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Ar-C (unsubstituted & substituted) | 110 - 160 |

| -C≡N | 115 - 125 |

| -OCH₃ | 55 - 60 |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

The IR spectrum of 3-(2-methoxybenzoyl)benzonitrile can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Data Interpretation and Causality:

The IR spectrum will show absorption bands corresponding to the stretching and bending vibrations of the various bonds present in the molecule.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group should appear around 1650-1680 cm⁻¹. Conjugation with the aromatic rings typically lowers this frequency from that of a simple aliphatic ketone.

-

C-O Stretch: The stretching vibration of the aryl-alkyl ether bond (Ar-O-CH₃) will result in a strong absorption in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a medium band around 1000-1075 cm⁻¹ (symmetric stretch).

-

C-H Stretches: Aromatic C-H stretching vibrations will be observed as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the aromatic rings.

Expected IR Data Summary:

| Functional Group | Vibrational Mode | **Expected Frequency (cm⁻¹) ** | Intensity |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Ketone (C=O) | Stretch | 1650 - 1680 | Strong, Sharp |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) being common for molecules of this type. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The most critical piece of information is the molecular ion peak, which corresponds to the molecular weight of 3-(2-methoxybenzoyl)benzonitrile (C₁₅H₁₁NO₂), calculated to be approximately 237.26 g/mol . In ESI, the protonated molecule [M+H]⁺ at m/z 238 would be expected.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under ionization. Common fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of benzoyl and cyanobenzoyl cations. The loss of the methoxy group is also a plausible fragmentation pathway.

Expected Mass Spectrometry Data:

| Ion | m/z (Expected) | Identity |

| [M+H]⁺ | 238 | Protonated Molecular Ion |

| [M]⁺ | 237 | Molecular Ion |

| C₈H₅O⁺ | 117 | 3-Cyanobenzoyl cation |

| C₇H₇O⁺ | 107 | Methoxybenzoyl cation |

| C₇H₅N⁺ | 103 | Benzonitrile radical cation |

IV. Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 3-(2-methoxybenzoyl)benzonitrile relies on the synergistic interpretation of all spectroscopic data. The following workflow illustrates the logical process of analysis.

Caption: Workflow for the spectroscopic analysis of 3-(2-methoxybenzoyl)benzonitrile.

Conclusion

This technical guide has outlined the expected spectroscopic data for 3-(2-methoxybenzoyl)benzonitrile and provided a framework for its acquisition and interpretation. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and assess the purity of this compound. A rigorous and multi-faceted spectroscopic approach is fundamental to ensuring the quality and reliability of chemical entities in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73712, 3-Methoxybenzonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81086, 2-Methoxybenzonitrile. [Link]

-

NIST. Chemistry WebBook, SRD 69: Benzonitrile. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to Determining the Solubility Profile of 3-Cyano-2'-methoxybenzophenone

Foreword: Charting the Course for a Novel Benzophenone Derivative

Rather than a simple presentation of established data, this document serves as a comprehensive methodological roadmap. It is designed for researchers, chemists, and drug development professionals, providing the theoretical grounding and practical, field-proven protocols necessary to systematically and accurately characterize the complete solubility profile of a novel compound like 3-Cyano-2'-methoxybenzophenone. We will proceed from foundational principles to detailed experimental workflows, equipping your team with the expertise to generate reliable and decision-driving solubility data.

Foundational Analysis: Understanding the Molecule

Before embarking on experimental solubility determination, a foundational analysis of the molecule's structure provides critical insights into its expected behavior. This proactive analysis informs solvent selection and experimental design.

Physicochemical Properties

The known properties of 3-Cyano-2'-methoxybenzophenone provide a starting point for our investigation.

| Property | Value | Source |

| CAS Number | 131117-96-9 | Guidechem[1] |

| Molecular Formula | C₁₅H₁₁NO₂ | Guidechem[1] |

| Molecular Weight | 237.25 g/mol | Guidechem[1] |

| Density | 1.21 g/cm³ | Guidechem[1] |

| Boiling Point | 436.3°C at 760 mmHg | Guidechem[1] |

| Solubility | No Data Available | Guidechem[1] |

| Melting Point | No Data Available | Guidechem[1] |

| LogP | No Data Available | Guidechem[1] |

Table 1: Known Physicochemical Properties of 3-Cyano-2'-methoxybenzophenone.

Structural Causality and Solubility Prediction

The structure of 3-Cyano-2'-methoxybenzophenone contains several functional groups that will dictate its interaction with various solvents:

-

Benzophenone Core: The diaryl ketone structure is largely nonpolar and hydrophobic, suggesting poor solubility in aqueous media.

-

Cyano Group (-C≡N): This is a strongly polar group capable of acting as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can also accept hydrogen bonds.

The molecule presents a classic amphipathic challenge: a large, nonpolar aromatic scaffold combined with polar functional groups. This structure suggests that solubility will be highly dependent on the solvent's ability to balance interactions with both the hydrophobic and polar regions. The general principle of "like dissolves like" predicts that solvents with moderate polarity, or mixtures thereof, will likely be most effective.[2][3]

Experimental Strategy: A Two-Tiered Approach to Solubility

In drug development, two distinct types of solubility data are required at different stages: kinetic and thermodynamic. Our strategy will address both to provide a complete picture for discovery and development phases.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer. It is a non-equilibrium measurement that is crucial for high-throughput screening to flag potential issues early.[4][5]

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. This is the "gold standard" measurement, determined by allowing excess solid compound to equilibrate with the solvent over an extended period. It is essential for formulation and preclinical development.[4][6]

The following diagram illustrates the workflow for a comprehensive solubility assessment.

Figure 1: Comprehensive workflow for solubility profile determination.

Protocol: Kinetic Solubility Determination

This protocol is designed for rapid assessment in early discovery, identifying compounds prone to precipitation in aqueous buffers.

Principle

A high-concentration stock solution of the test compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate. The concentration at which precipitation is first observed is the kinetic solubility value.[4][7]

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Cyano-2'-methoxybenzophenone in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Buffer: In a separate 96-well clear bottom plate, add 198 µL of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well.

-

Compound Introduction: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the buffer plate. This creates a final DMSO concentration of 1% and a range of compound concentrations (e.g., 100 µM down to 0.1 µM).

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.[8]

-

Measurement: Measure the turbidity (precipitation) of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the definitive method for establishing the equilibrium solubility of 3-Cyano-2'-methoxybenzophenone, critical for formulation development.

Principle

Excess solid compound is agitated in a chosen solvent for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.[6]

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 3-Cyano-2'-methoxybenzophenone (e.g., 2-5 mg) to a series of glass vials. Ensure the amount is sufficient to maintain a solid phase throughout the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours.[7][8] A preliminary time-to-equilibrium study is recommended to validate this duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove all undissolved particles. Causality Note: Filter selection is critical to prevent compound adsorption. A validation step should be performed to ensure the filter does not bind the analyte.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of 3-Cyano-2'-methoxybenzophenone using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve must be prepared using standards of known concentration.

-

Data Reporting: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate for statistical validity.

The following diagram outlines the shake-flask protocol.

Sources

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. asianpubs.org [asianpubs.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. evotec.com [evotec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. enamine.net [enamine.net]

An In-depth Technical Guide to 3-Cyano-2'-methoxybenzophenone: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Cyano-2'-methoxybenzophenone, a chemical compound with potential applications in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its safe handling, application, and the scientific principles governing its properties.

Chemical Identity and Core Properties

3-Cyano-2'-methoxybenzophenone, with the CAS Number 131117-96-9, is a substituted benzophenone derivative.[1][2] Its molecular structure incorporates a benzonitrile moiety and a methoxy-substituted phenyl ring linked by a ketone functional group. This unique arrangement of functional groups suggests its utility as a versatile building block in the synthesis of more complex molecules.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; C7 [label="C", pos="-1.3,-2.1!"]; N1 [label="N", pos="-2.3,-2.6!"]; C8 [label="C", pos="-1.3,0.7!"]; O1 [label="O", pos="-1.3,1.8!"]; C9 [label="C", pos="-2.6,0!"]; C10 [label="C", pos="-3.8,0.7!"]; C11 [label="C", pos="-5.0,0!"]; C12 [label="C", pos="-5.0,-1.4!"]; C13 [label="C", pos="-3.8,-2.1!"]; C14 [label="C", pos="-2.6,-1.4!"]; O2 [label="O", pos="-3.8,2.1!"]; C15 [label="C", pos="-5.0,2.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- N1 [style=triple]; C1 -- C8; C8 -- O1 [style=double]; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C10 -- O2; O2 -- C15;

// Add labels for functional groups label1 [label="C≡N (Cyano group)", pos="-1.3,-3.2!", fontcolor="#34A853"]; label2 [label="C=O (Ketone)", pos="-0.5,1.2!", fontcolor="#EA4335"]; label3 [label="O-CH3 (Methoxy group)", pos="-5.0,3.5!", fontcolor="#4285F4"]; } Caption: Chemical structure of 3-Cyano-2'-methoxybenzophenone.

Table 1: Physicochemical Properties of 3-Cyano-2'-methoxybenzophenone

| Property | Value | Source |

| CAS Number | 131117-96-9 | [1][2] |

| Molecular Formula | C15H11NO2 | [1][2] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Boiling Point | 436.3°C at 760 mmHg | [1] |

| Flash Point | 190.6°C | [1] |

| Density | 1.21 g/cm³ | [1] |

| Vapor Pressure | 8.15E-08 mmHg at 25°C | [1] |

While structurally related to benzophenone-3 (Oxybenzone), a common UV filter, it is crucial to distinguish between the two.[3][4][5] The placement of the cyano and methoxy groups significantly alters the molecule's electronic and steric properties, which in turn influences its reactivity and biological activity.

Hazard Identification and Safety Precautions

The available Material Safety Data Sheet (MSDS) for 3-Cyano-2'-methoxybenzophenone indicates a lack of comprehensive GHS classification data.[1] Sections for pictograms, signal words, and specific hazard statements are marked as "no data available".[1] This absence of data necessitates a cautious approach, treating the compound as potentially hazardous until more definitive toxicological information is established.

General Safety Recommendations:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7][8]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or glasses with side-shields conforming to EN166.[1]

-

Hand Protection : Use chemically resistant gloves.[6]

-

Skin and Body Protection : Wear a lab coat and, if handling large quantities, impervious clothing.[1]

-

Respiratory Protection : For large quantities or when dust formation is possible, a dust mask is recommended.[1]

-

First-Aid Measures: An Emergency Response Protocol

In the event of accidental exposure, the following first-aid measures should be taken immediately.[1] It is imperative to show the safety data sheet to the attending medical professional.[1][7]

Handling, Storage, and Disposal

Proper handling and storage are critical to maintaining the stability and integrity of 3-Cyano-2'-methoxybenzophenone and ensuring laboratory safety.

Handling:

-

Prevent the formation of dust and aerosols.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

Disposal:

-

Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus if necessary.[1][6]

Accidental Release:

-

Personal Precautions : Use personal protective equipment to avoid dust formation and inhalation. Evacuate personnel to a safe area.[1][6]

-

Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][6]

-

Containment and Cleanup : Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[1][6]

Applications in Research and Development

While specific applications of 3-Cyano-2'-methoxybenzophenone are not extensively documented in the provided search results, its structural motifs are present in compounds of significant interest in medicinal chemistry. For instance, cyanobenzaldehyde derivatives are recognized as important pharmaceutical intermediates.[9][10] Specifically, 4-Cyano-2-methoxybenzaldehyde is a key intermediate in the synthesis of Finerenone, a drug used to manage chronic kidney disease in patients with type 2 diabetes.[10][11]

The benzophenone scaffold itself is found in various biologically active molecules. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making it a valuable synthetic handle. The methoxy group can influence the molecule's solubility and metabolic stability. These features suggest that 3-Cyano-2'-methoxybenzophenone could serve as a precursor for the synthesis of novel therapeutic agents, potentially for conditions where related structures have shown activity, such as thrombosis.[12]

Stability and Reactivity

The available data indicates that 3-Cyano-2'-methoxybenzophenone is stable under recommended storage conditions.[1] There is no specific information available regarding hazardous reactions, conditions to avoid, or incompatible materials.[1] As a general precaution, it should be kept away from strong oxidizing agents. Information on hazardous decomposition products is also unavailable.[1]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 3-Cyano-2'-methoxybenzophenone is largely unavailable in the provided search results.[1] Information regarding acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity is not provided.[1] Similarly, data on its toxicity to aquatic life, persistence and degradability, bioaccumulative potential, and mobility in soil are not available.[1] This lack of data underscores the importance of handling the compound with a high degree of caution to minimize any potential for exposure and environmental release.

References

- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google P

- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P

-

3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem - NIH. [Link]

-

4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem - NIH. [Link]

-

Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed. [Link]

- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google P

-

3-Methoxyflavone | C16H12O3 | CID 146013 - PubChem - NIH. [Link]

-

Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. [Link]

-

NTP report reviews carcinogenicity of benzophenone-3 - Food Packaging Forum. [Link]

-

Solvenon® DPM - Safety data sheet. [Link]

- WO2023205164A1.pdf - Googleapis.com.

Sources

- 1. Page loading... [guidechem.com]

- 2. 131117-96-9|3-Cyano-2'-methoxybenzophenone|BLD Pharm [bldpharm.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NTP report reviews carcinogenicity of benzophenone-3 | Food Packaging Forum [foodpackagingforum.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 10. punagri.com [punagri.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

Unlocking the Potential of 3-(2-methoxybenzoyl)benzonitrile: A Technical Guide for Novel Research Applications

Abstract

3-(2-methoxybenzoyl)benzonitrile is a multifaceted aromatic ketone with significant, yet largely unexplored, potential across diverse scientific disciplines. This technical guide provides a comprehensive overview of this molecule, grounded in the established properties of its core structural motifs: the benzophenone scaffold, the nitrile functional group, and the methoxy substituent. By synthesizing data from analogous compounds, we delineate promising research applications in medicinal chemistry and materials science. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to investigate and harness the unique attributes of this compound.

Introduction: A Molecule of Latent Promise

3-(2-methoxybenzoyl)benzonitrile integrates three key chemical features that foreshadow a rich and varied pharmacology and material science profile. The central benzophenone structure is a well-established pharmacophore found in numerous bioactive natural products and synthetic drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The nitrile group, a versatile functional group, is increasingly utilized in drug design to enhance binding affinity and improve pharmacokinetic profiles.[3][4] Furthermore, the methoxy group can modulate the electronic and metabolic properties of the molecule, offering a handle for fine-tuning its biological activity.[5]

While direct research on 3-(2-methoxybenzoyl)benzonitrile is limited, its constituent parts suggest a high probability of valuable biological and material properties. This guide will, therefore, extrapolate from the known characteristics of these fragments to propose concrete and actionable research directions.

Physicochemical Properties and Synthesis Strategy

Table 1: Predicted Physicochemical Properties of 3-(2-methoxybenzoyl)benzonitrile

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₁₁NO₂ | Based on chemical structure |

| Molecular Weight | 237.25 g/mol | Calculated from molecular formula |

| XLogP3 | ~3.5 - 4.0 | Estimated based on similar benzophenone and benzonitrile structures |

| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Carbonyl O, Methoxy O) | Presence of electronegative atoms with lone pairs |

| Rotatable Bonds | 3 | Bonds between phenyl rings and carbonyl, and C-O bond |

Synthesis Approach:

The synthesis of 3-(2-methoxybenzoyl)benzonitrile can be approached through several established synthetic methodologies. A plausible and efficient route is the Friedel-Crafts acylation of benzonitrile with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[6][7][8]

An alternative approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .[5][9][10][11][12] This would involve the coupling of a 3-cyanophenylboronic acid derivative with a 2-methoxy-substituted benzoyl halide or vice versa.

Potential Research Applications in Medicinal Chemistry

The structural motifs of 3-(2-methoxybenzoyl)benzonitrile suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Drug Discovery

The benzophenone core is a privileged scaffold in oncology research, with numerous derivatives exhibiting potent anticancer activity.[1][2] The nitrile group can also contribute to anticancer effects and improve drug-like properties.[3][4]

Hypothesized Mechanism of Action:

We hypothesize that 3-(2-methoxybenzoyl)benzonitrile could act as an inhibitor of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway, or as an inhibitor of protein kinases. The benzophenone structure could facilitate binding to the ATP-binding pocket of kinases, while the nitrile and methoxy groups could form specific interactions that enhance potency and selectivity.

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating the anticancer potential of 3-(2-methoxybenzoyl)benzonitrile.

Step-by-Step Protocol: Cytotoxicity Assay (MTT)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 3-(2-methoxybenzoyl)benzonitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Development of Novel Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. The benzophenone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1]

Hypothesized Mechanism of Action:

3-(2-methoxybenzoyl)benzonitrile may exert anti-inflammatory effects by inhibiting key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) or by modulating inflammatory signaling pathways like NF-κB.

Experimental Workflow for Anti-inflammatory Evaluation:

Caption: Workflow for assessing the anti-inflammatory activity of 3-(2-methoxybenzoyl)benzonitrile.

Step-by-Step Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of 3-(2-methoxybenzoyl)benzonitrile for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the concentration of nitrite using a sodium nitrite standard curve.

Potential Applications in Materials Science

The aromatic and functional group-rich structure of 3-(2-methoxybenzoyl)benzonitrile also suggests its utility in the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Benzonitrile derivatives are known to be useful in the construction of host materials for OLEDs.[13] The benzophenone core can also contribute to the photophysical properties of materials.

Proposed Role in OLEDs:

3-(2-methoxybenzoyl)benzonitrile could serve as a host material in phosphorescent OLEDs (PhOLEDs) or as a building block for the synthesis of more complex emitting or charge-transporting materials. Its rigid structure and potential for high triplet energy make it a candidate for hosting blue phosphorescent emitters.

Experimental Workflow for OLED Material Evaluation:

Caption: Workflow for evaluating 3-(2-methoxybenzoyl)benzonitrile as an OLED material.

Step-by-Step Protocol: Cyclic Voltammetry (CV)

-

Solution Preparation: Prepare a solution of 3-(2-methoxybenzoyl)benzonitrile in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential and record the resulting current to obtain the cyclic voltammogram.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.

-

Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the ferrocene/ferrocenium redox couple as an external standard.

Conclusion

While 3-(2-methoxybenzoyl)benzonitrile remains a largely uncharacterized compound, a systematic analysis of its structural components reveals a high potential for impactful research applications. In medicinal chemistry, it presents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. In materials science, its photophysical and electrochemical properties warrant investigation for applications in organic electronics, particularly OLEDs. The experimental workflows and protocols detailed in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing molecule, potentially unlocking new avenues for scientific discovery and technological innovation.

References

-

PubChem. 3-(2-Hydroxy-4-methoxybenzoyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]

- Google Patents. A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

-

University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

-

National Center for Biotechnology Information. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

-

YouTube. Synthesis of Benzonitrile. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

-

National Center for Biotechnology Information. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

-

Organic Chemistry Portal. Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]

-

ResearchGate. (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

-

National Center for Biotechnology Information. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

- Google Patents.

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. [Link]

-

Cefa-Cilinas Biotics Pvt. Ltd. Benzonitrile Derivatives. [Link]

-

Chemsrc. 3-Methoxy-2-methylbenzoyl chloride. [Link]

-

Organic Chemistry Portal. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

-

Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

-

Royal Society of Chemistry. Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. [Link]

Sources

- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1515-86-2|3-(Methoxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

- 12. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cefacilinas.com [cefacilinas.com]

Methodological & Application

Application Notes and Protocols for the Derivatization of 3-Cyano-2'-methoxybenzophenone in Drug Discovery

Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry

The benzophenone framework is a prominent structural motif in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This diaryl ketone core is found in both natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The inherent stability and synthetic tractability of the benzophenone scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific, functionally rich starting material: 3-Cyano-2'-methoxybenzophenone. The strategic placement of the cyano and methoxy groups offers distinct avenues for chemical modification, enabling the exploration of a diverse chemical space in the quest for new drug candidates. The cyano group, in particular, serves as a versatile handle for bioisosteric transformations, allowing for the modulation of physicochemical and pharmacological properties.

Strategic Derivatization: A Gateway to Novel Bioactive Molecules

The derivatization of 3-Cyano-2'-methoxybenzophenone is centered around two primary strategies: modification of the cyano group and functionalization of the benzophenone core. The cyano group can be transformed into bioisosteres such as a tetrazole or a carboxylic acid. This approach is a cornerstone of modern drug design, as it can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[4] The benzophenone core, if appropriately substituted (e.g., with a halogen), can undergo further diversification through powerful cross-coupling reactions.

This application note provides detailed protocols for the synthesis of the starting material and its subsequent derivatization into key analogs. We will delve into the rationale behind these synthetic choices and discuss the potential biological implications of the resulting compounds, with a focus on anticancer applications.

Synthesis of the Starting Material: 3-Cyano-2'-methoxybenzophenone

The synthesis of 3-Cyano-2'-methoxybenzophenone can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an electron-rich aromatic ring in the presence of a Lewis acid catalyst. In this case, 3-cyanobenzoyl chloride is reacted with anisole (methoxybenzene). The methoxy group of anisole is an activating, ortho-, para-director, leading to the desired 2'-methoxy substitution.

Protocol 1: Synthesis of 3-Cyano-2'-methoxybenzophenone

Materials:

-

3-Cyanobenzoyl chloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice-cold water

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 3-cyanobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

After the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[5]

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-Cyano-2'-methoxybenzophenone.

Derivatization of the Cyano Group: Bioisosteric Replacements

The cyano group is a key functional handle for derivatization. Its conversion to a tetrazole or a carboxylic acid represents a classic bioisosteric replacement strategy, often employed to mimic the spatial and electronic properties of a carboxylic acid while potentially improving metabolic stability and cell permeability.[4]

Protocol 2: Conversion of the Cyano Group to a 1H-Tetrazole

The [2+3] cycloaddition of an azide source to a nitrile is a direct and efficient method for the synthesis of 5-substituted 1H-tetrazoles. The use of zinc salts as catalysts offers a milder and more environmentally friendly alternative to traditional methods.[6][7]

Materials:

-

3-Cyano-2'-methoxybenzophenone

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂)

-

Water

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

-

0.25 N Sodium hydroxide (NaOH)

Procedure: [6]

-

In a round-bottom flask, combine 3-Cyano-2'-methoxybenzophenone (1.0 equivalent), sodium azide (1.1 equivalents), and zinc bromide (1.0 equivalent) in water.

-

Heat the mixture to reflux with vigorous stirring for 24 hours.

-

Cool the reaction mixture to room temperature and add 3M HCl until the pH of the aqueous layer is approximately 1.

-

Add ethyl acetate and stir vigorously until all solids have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and evaporate the solvent.

-

To the residue, add 0.25 N NaOH and stir for 30 minutes to dissolve the tetrazole and precipitate zinc hydroxide.

-

Filter the suspension and wash the solid with 1 N NaOH.

-

To the filtrate, add 3M HCl with vigorous stirring to precipitate the tetrazole product.

-

Collect the solid by vacuum filtration, wash with 3M HCl, and dry to yield 3-(1H-tetrazol-5-yl)-2'-methoxybenzophenone.

Protocol 3: Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. Acid-catalyzed hydrolysis proceeds via the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[8][9]

Materials:

-

3-Cyano-2'-methoxybenzophenone

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend 3-Cyano-2'-methoxybenzophenone (1.0 equivalent) in a 1:1 mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.[8]

-

Cool the reaction mixture to room temperature. The carboxylic acid product may precipitate from the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water.

-

If the product remains in solution, extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-carboxy-2'-methoxybenzophenone.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Derivatization and Screening

The following diagram illustrates a general workflow for the synthesis, derivatization, and subsequent biological screening of a library of 3-Cyano-2'-methoxybenzophenone analogs.

Caption: A general workflow for the synthesis, derivatization, and screening of 3-Cyano-2'-methoxybenzophenone analogs.

Biological Evaluation: Targeting Cancer-Related Signaling Pathways

Benzophenone derivatives have demonstrated significant potential as anticancer agents.[2][10] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival. One such critical pathway is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10]

The derivatization of 3-Cyano-2'-methoxybenzophenone into tetrazole and carboxylic acid analogs can yield compounds with the potential to inhibit VEGF signaling. The following diagram illustrates a simplified representation of the VEGF signaling pathway and potential points of inhibition by our synthesized benzophenone derivatives.

Caption: A simplified diagram of the VEGF signaling pathway and potential points of inhibition by benzophenone derivatives.

Data Presentation: Anticipated Biological Activity

Based on published data for structurally related benzophenone analogs, we can anticipate the potential anticancer activity of our derivatized compounds.[10] The following table presents hypothetical, yet representative, IC₅₀ values against common cancer cell lines.

| Compound ID | Derivative Type | A549 (Lung Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |

| BP-CN | 3-Cyano-2'-methoxybenzophenone | > 50 | > 50 | > 50 |

| BP-TZ | 3-(1H-tetrazol-5-yl)-2'-methoxybenzophenone | 15.2 ± 2.1 | 18.5 ± 3.4 | 20.1 ± 2.8 |

| BP-COOH | 3-carboxy-2'-methoxybenzophenone | 12.8 ± 1.9 | 16.3 ± 2.5 | 18.9 ± 3.1 |

| Cisplatin | Reference Drug | 7.9 ± 0.5 | 8.9 ± 1.0 | 6.5 ± 1.5 |

Note: The IC₅₀ values for the derivatives are hypothetical and serve as a representative example based on literature for analogous compounds. Experimental validation is required.

Conclusion and Future Directions

The derivatization of 3-Cyano-2'-methoxybenzophenone offers a promising avenue for the discovery of novel drug candidates. The protocols outlined in this application note provide a robust framework for the synthesis of a focused library of compounds. The conversion of the cyano group to its tetrazole and carboxylic acid bioisosteres is a scientifically sound strategy for modulating the pharmacological properties of the parent scaffold.

Future work should focus on expanding the library of derivatives. For instance, introducing a halogen atom onto one of the phenyl rings of the starting material would enable further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesized compounds should be screened against a panel of cancer cell lines and relevant enzymatic assays to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds can then be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties.

References

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(2-Methoxybenzoyl)benzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. 3-(2-Methoxybenzoyl)benzonitrile emerges as a strategic starting material in this context, possessing a unique combination of a reactive nitrile group and a benzophenone core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-methoxybenzoyl)benzonitrile in the synthesis of diverse and medicinally relevant heterocyclic compounds.

The primary synthetic strategy detailed herein revolves around the transformation of the nitrile functionality into a primary amine, yielding the pivotal intermediate, 2-amino-3'-methoxybenzophenone. This intermediate serves as a versatile platform for the construction of various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.

Core Synthesis: From Nitrile to a Versatile Amine Intermediate